Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate

Description

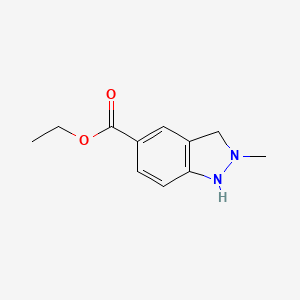

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate is a heterocyclic compound featuring a partially saturated indazole core. The indazole ring system is 2,3-dihydro, indicating a single bond between positions 2 and 3, which reduces aromaticity and introduces conformational flexibility. Its molecular weight is approximately 234.3 g/mol, and its structure suggests utility in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators due to the indazole scaffold’s prevalence in drug discovery .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 2-methyl-1,3-dihydroindazole-5-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-13(2)12-10/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

KJHLMVJQPPJBAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NN(C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous indazole derivatives to highlight key differences in substituents, physicochemical properties, and applications.

Physicochemical Properties

- Lipophilicity : The 2-methyl and ethyl ester groups in the target compound increase logP compared to methyl esters (e.g., Methyl 1H-indazole-5-carboxylate).

- Stability : The 2,3-dihydro structure reduces susceptibility to oxidative degradation compared to fully aromatic analogs.

Crystallographic Considerations

Research Findings and Trends

- Structure-Activity Relationships (SAR) : The 2-methyl group in the target compound may sterically hinder enzyme binding, a feature absent in unsubstituted analogs like Methyl 1H-indazole-5-carboxylate.

- Synthetic Efficiency : Ethyl ester derivatives often require milder conditions for hydrolysis compared to methyl esters, enabling selective modifications .

- Biological Relevance : Indazole derivatives are explored for anticancer and anti-inflammatory activity; the dihydro variant may improve metabolic stability .

Biological Activity

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused bicyclic structure that includes a five-membered ring containing nitrogen. Its molecular formula is C10H12N2O2, indicating the presence of ester and carboxyl functional groups which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. It can modulate the activity of specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have demonstrated its efficacy against various cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development .

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Hydroxyl group at position 5 | Known for anti-inflammatory effects and COX inhibition |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Different substitution pattern | Exhibits anticancer properties but less potent than Ethyl 2-methyl derivative |

| Ethyl 1H-indazole-5-carboxylate | Similar core structure | Antimicrobial properties but lower efficacy compared to the target compound |

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values ranged from 10 to 25 µM across different cell types, indicating a promising therapeutic window for further development .

Case Study 2: Antimicrobial Activity

In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These results suggest potential as a broad-spectrum antimicrobial agent .

Case Study 3: Mechanistic Insights

Research utilizing molecular docking studies revealed that this compound binds effectively to the active sites of specific enzymes involved in cancer metabolism. This binding was corroborated by subsequent assays confirming enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.